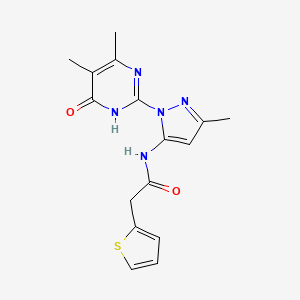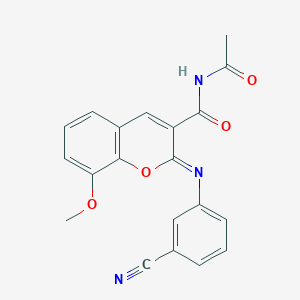
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, also known as ENB-0040, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. It is a member of the sulfonamide class of drugs and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide works by inhibiting the activity of certain enzymes, specifically the cysteine proteases known as cathepsins. These enzymes are involved in various biological processes, including protein degradation and antigen presentation. By inhibiting these enzymes, 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis. It has also been shown to inhibit tumor growth and metastasis in various cancer models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages as a research tool. It is a small molecule inhibitor, which makes it easy to use in various assays and experiments. It has also been extensively studied, which means that there is a wealth of information available on its mechanism of action and potential therapeutic applications. However, there are also limitations to its use. It is a relatively new compound, which means that there may be unknown side effects or interactions with other compounds. Additionally, it may not be effective in all disease models, and further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide. One potential area of research is in the development of new therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide and its potential interactions with other compounds. Finally, there is a need for more research on the safety and efficacy of 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide in humans, particularly in clinical trials.
Synthesis Methods
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-nitrophenol and 2-methoxybenzoyl chloride to form 2-methoxy-4-nitrobenzoic acid, which is then reacted with thionyl chloride to form 2-methoxy-4-nitrobenzoyl chloride. This is then reacted with N-ethyl-N-phenylsulfamide in the presence of a base to form 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide.
Scientific Research Applications
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and autoimmune diseases. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-3-24(17-7-5-4-6-8-17)32(29,30)19-12-9-16(10-13-19)22(26)23-20-14-11-18(25(27)28)15-21(20)31-2/h4-15H,3H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWOKUJWETVNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)






![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790203.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2790204.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2790206.png)
![5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2790207.png)
![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide](/img/structure/B2790208.png)
